molecular formula C15H18N2O2 B13050540 ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate

ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13050540
M. Wt: 258.32 g/mol
InChI Key: OVELECYYYTWBIK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a benzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methylbenzylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The benzyl and ethyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazole compounds.

Scientific Research Applications

Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate: This compound has a phenyl group instead of a benzyl group, which may affect its chemical reactivity and biological activity.

    Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.

    Ethyl 3-methyl-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylate: The position of the methyl group on the benzyl ring can affect the compound’s steric and electronic properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 5-methyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)16-17(14)10-13-7-5-6-11(2)8-13/h5-9H,4,10H2,1-3H3

InChI Key

OVELECYYYTWBIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC(=C2)C)C

Origin of Product

United States

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